molecular formula C13H8O3S B2519192 (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one CAS No. 637753-83-4

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one

Cat. No.: B2519192
CAS No.: 637753-83-4
M. Wt: 244.26
InChI Key: WIIIBLSEONHCHJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C13H8O3S and its molecular weight is 244.26. The purity is usually 95%.
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Biological Activity

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one, with the CAS number 637753-83-4, is a synthetic compound that has garnered interest in biological research due to its potential pharmacological properties. This article examines its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₈O₃S
  • Molecular Weight : 244.27 g/mol
  • Structure : The compound features a benzofuran backbone with a hydroxyl group and a thienylmethylene substituent.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the areas of anticancer , antioxidant , and anti-inflammatory effects.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines.

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15.1Induction of apoptosis via intrinsic pathways
K56214.9Cell cycle arrest and apoptosis
MDA-MB-36125.6Inhibition of proliferative signaling

The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, leading to cell death and reduced viability. The IC50 values indicate that it has comparable potency to established chemotherapeutic agents like cisplatin.

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments.

Mechanism : The compound's antioxidant activity is attributed to its ability to donate electrons to reactive oxygen species (ROS), stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on HeLa Cells : A study conducted by researchers revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15.1 µM. The study concluded that the compound triggers apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol.
  • K562 Cell Line Investigation : Another study focused on K562 leukemia cells demonstrated an IC50 value of 14.9 µM. The findings indicated that the compound caused G0/G1 phase arrest, leading to reduced proliferation rates and enhanced apoptosis markers.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c14-8-3-4-10-11(6-8)16-12(13(10)15)7-9-2-1-5-17-9/h1-7,14H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIIBLSEONHCHJ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.